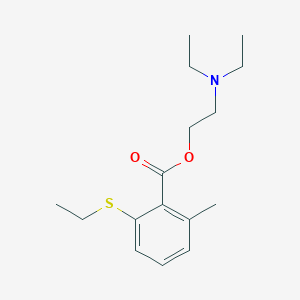
2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate is an organic compound that features both amine and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate typically involves multiple steps. One common method includes the reaction of 2-(Diethylamino)ethanol with 2-(ethylsulfanyl)-6-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted amines
Scientific Research Applications
2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl 2-ethylsulfanyl-2,2-diphenylacetate
- 2-(Diethylamino)ethyl 2-(ethylsulfanyl)ethanethiol
Uniqueness
2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Properties
CAS No. |
90259-41-9 |
|---|---|
Molecular Formula |
C16H25NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-ethylsulfanyl-6-methylbenzoate |
InChI |
InChI=1S/C16H25NO2S/c1-5-17(6-2)11-12-19-16(18)15-13(4)9-8-10-14(15)20-7-3/h8-10H,5-7,11-12H2,1-4H3 |
InChI Key |
TWLXWMNCTNNBJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=CC=C1SCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
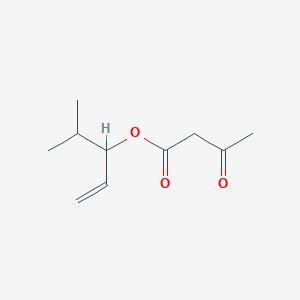
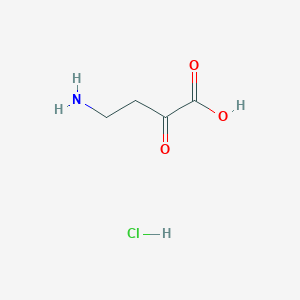
![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
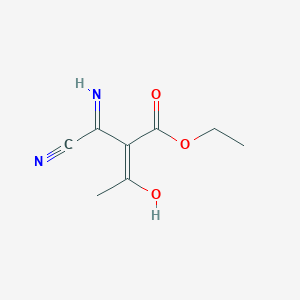

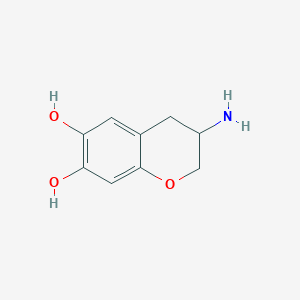
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)

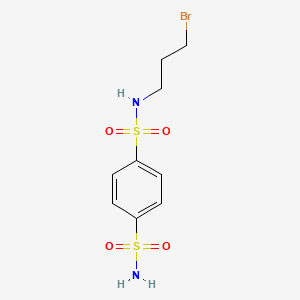
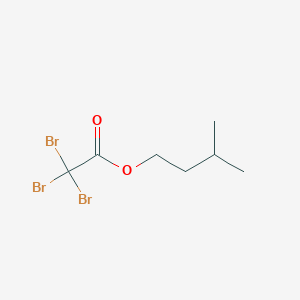

![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
